molecular formula C15H10Cl2FN3O2 B11550516 2-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-N-(3-fluorophenyl)-2-oxoacetamide

2-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-N-(3-fluorophenyl)-2-oxoacetamide

Cat. No.: B11550516
M. Wt: 354.2 g/mol
InChI Key: XACVZHCDRLNXNH-UFWORHAWSA-N
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Description

1-{N’-[(E)-(2,6-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(3-FLUOROPHENYL)FORMAMIDE is a Schiff base hydrazone compound. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. Hydrazones, a subclass of Schiff bases, are formed when hydrazine reacts with aldehydes or ketones. This compound is characterized by the presence of a hydrazinecarbonyl group and a fluorophenyl group, making it a versatile molecule in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{N’-[(E)-(2,6-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(3-FLUOROPHENYL)FORMAMIDE typically involves the reaction of 2,6-dichlorobenzaldehyde with 3-fluorophenylhydrazine in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete condensation. The resulting product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations can further enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-{N’-[(E)-(2,6-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(3-FLUOROPHENYL)FORMAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-{N’-[(E)-(2,6-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(3-FLUOROPHENYL)FORMAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{N’-[(E)-(2,6-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(3-FLUOROPHENYL)FORMAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules, leading to inhibition or activation of specific pathways. The presence of the hydrazinecarbonyl group allows for the formation of hydrogen bonds and other interactions with target molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{N’-[(E)-(2,6-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(3-FLUOROPHENYL)FORMAMIDE is unique due to the presence of both dichlorophenyl and fluorophenyl groups, which impart distinct chemical and biological properties. The combination of these functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in various applications .

Properties

Molecular Formula

C15H10Cl2FN3O2

Molecular Weight

354.2 g/mol

IUPAC Name

N'-[(E)-(2,6-dichlorophenyl)methylideneamino]-N-(3-fluorophenyl)oxamide

InChI

InChI=1S/C15H10Cl2FN3O2/c16-12-5-2-6-13(17)11(12)8-19-21-15(23)14(22)20-10-4-1-3-9(18)7-10/h1-8H,(H,20,22)(H,21,23)/b19-8+

InChI Key

XACVZHCDRLNXNH-UFWORHAWSA-N

Isomeric SMILES

C1=CC(=CC(=C1)F)NC(=O)C(=O)N/N=C/C2=C(C=CC=C2Cl)Cl

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)C(=O)NN=CC2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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